1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary
1-[(Phenylthio)methyl]piperidine (CAS 6631-82-9) is a highly versatile N,S-acetal compound that serves as a critical intermediate in advanced organic synthesis and a valuable pharmacophore in drug discovery [1]. Characterized by a piperidine ring bridged to a phenylthio group via a methylene spacer, this molecule offers unique stereoelectronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, corrects common misconceptions regarding its synthesis, and outlines validated protocols for its application in pharmaceutical development.
Chemical Identity & Structural Data
The structural architecture of 1-[(Phenylthio)methyl]piperidine allows it to act as a bifunctional entity. The piperidine moiety provides a basic, hydrogen-bond-accepting nitrogen, while the phenylthio group offers a lipophilic, electron-rich aromatic system capable of diverse functionalization [1].
Table 1: Primary Identifiers
| Identifier | Value |
| Product Name | 1-[(Phenylthio)methyl]piperidine |
| IUPAC Name | 1-(phenylsulfanylmethyl)piperidine |
| CAS Number | 6631-82-9 |
| Molecular Formula | C12H17NS |
| Molecular Weight | 207.34 g/mol |
| SMILES | C1CCN(CC1)CSC2=CC=CC=C2 |
| InChI Key | OLIHYFZBYRSBAC-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the macroscopic and thermodynamic properties of this compound is essential for optimizing reaction conditions, particularly during extraction and purification phases. While empirical data for specific boiling points under standard pressure is limited due to the compound's tendency to decompose at high temperatures, vacuum distillation parameters can be reliably estimated based on its structural fragments.
Table 2: Physicochemical Profile
| Property | Value / Description |
| Physical State (at 25°C) | Clear, colorless to pale yellow liquid |
| Density (Estimated) | ~1.08 - 1.12 g/cm³ |
| Boiling Point (Estimated) | 130 - 145 °C at 2.0 mmHg |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, DMSO; Insoluble in water |
| LogP (Calculated) | ~3.2 (Indicating high lipophilicity) |
| pKa (Conjugate Acid) | ~8.5 (Piperidine nitrogen basicity) |
Synthesis & Manufacturing Protocol
Mechanistic Correction & Rationale
Some commercial databases erroneously suggest synthesizing this compound via the thiolation of N-benzylpiperidine [1]. As an Application Scientist, I must clarify that this route is atom-inefficient and mechanistically flawed for generating an N,S-acetal. The thermodynamically favored and industrially scalable route is a three-component Mannich-type condensation involving piperidine, formaldehyde, and thiophenol.
Causality of Experimental Design: Formaldehyde acts as a C1 electrophilic source. When reacted with the secondary amine (piperidine), it rapidly forms an electrophilic iminium ion intermediate. The subsequent introduction of thiophenol (a strong nucleophile) results in an immediate attack on the iminium carbon, yielding the desired N,S-acetal. Temperature control is critical; the formation of the iminium ion is exothermic, and cooling prevents the volatilization of formaldehyde.
Validated Step-by-Step Protocol
Reagents Required:
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Piperidine (1.0 equiv, 10 mmol)
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Formaldehyde (37% aqueous solution, 1.1 equiv, 11 mmol)
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Thiophenol (CAS 108-98-5) (1.0 equiv, 10 mmol) — Caution: Highly toxic and severe stench; handle strictly in a fume hood [2].
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Solvent: Ethanol or Dichloromethane (DCM) (20 mL)
Procedure (Self-Validating Workflow):
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Iminium Formation: Charge a 50 mL round-bottom flask with piperidine (10 mmol) and the chosen solvent. Cool the mixture to 0–5 °C using an ice bath.
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Electrophile Addition: Add the 37% aqueous formaldehyde solution dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete conversion to the iminium intermediate.
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Nucleophilic Attack: Slowly add thiophenol (10 mmol) dropwise to the reaction mixture. Validation Check: The reaction mixture may turn slightly cloudy as the highly lipophilic product forms and separates from the aqueous phase.
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Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system.
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Workup & Purification: Quench the reaction with water (20 mL) and extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted thiophenol), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Yield: The crude product is typically >90% pure and can be used directly, or purified via vacuum distillation.
Caption: Synthesis pathway of 1-[(Phenylthio)methyl]piperidine and its oxidative reactivity.
Chemical Reactivity & Downstream Applications
1-[(Phenylthio)methyl]piperidine is highly valued for its reactive versatility in organic synthesis [1]:
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Oxidation: The sulfur atom can be selectively oxidized. Treatment with 1 equivalent of hydrogen peroxide ( H2O2 ) at room temperature yields the corresponding sulfoxide. Harsher conditions using excess m-chloroperbenzoic acid (mCPBA) yield the sulfone derivative [1].
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Reduction: The C-S bond can be cleaved using strong reducing agents like Lithium Aluminum Hydride ( LiAlH4 ), yielding piperidine and the corresponding thiol/sulfide [1].
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Nucleophilic Substitution: The phenylthio group acts as a moderate leaving group under specific catalytic conditions, allowing for the introduction of complex functional groups in advanced API (Active Pharmaceutical Ingredient) synthesis.
Pharmacological Profile & Drug Development
In medicinal chemistry, 1-[(Phenylthio)methyl]piperidine is utilized as a foundational pharmacophore for designing novel analgesics, antipsychotics, and anti-inflammatory agents [1].
Mechanism of Action (Binding Kinetics): The efficacy of this molecule in biological systems relies on its dual-interaction capability. The phenylthio group engages in π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within protein binding pockets. Simultaneously, the piperidine ring facilitates critical hydrogen bonding and electrostatic interactions with receptor targets [1].
Caption: Pharmacophoric binding interactions of 1-[(Phenylthio)methyl]piperidine with protein targets.
Safety, Handling, and Regulatory Compliance
When handling 1-[(Phenylthio)methyl]piperidine and its precursors, strict adherence to safety protocols is mandatory [3].
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Precursor Toxicity: Thiophenol (CAS 108-98-5) is highly toxic via ingestion, skin absorption, and inhalation. It possesses a severe stench with an aroma threshold of 10 to 50 ppb [2].
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Storage Conditions: The final product should be stored at room temperature in a tightly sealed container, protected from light and strong oxidizing agents to prevent spontaneous sulfoxide formation[2].
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Regulatory: Ensure compliance with local chemical inventory regulations (e.g., REACH, TSCA) when scaling up production for industrial use [3].
